C7 Oxiranylmethoxy vs. C7 Hydroxy: Impact on 17β-HSD3 Inhibitory Activity
The 7-hydroxy analog 3-benzyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS 86-44-2) is a potent inhibitor of human 17β-HSD3 with an IC₅₀ of 200 nM, as measured in HeLa cells expressing the enzyme [1]. The target compound replaces the 7-OH with an oxiran-2-ylmethoxy group, which eliminates the hydrogen bond donor capability while introducing a reactive epoxide warhead. This functional group swap is expected to abrogate 17β-HSD3 inhibition while conferring alternative covalent target engagement through oxirane ring opening, representing a fundamentally distinct pharmacological profile.
| Evidence Dimension | Inhibition of human 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) |
|---|---|
| Target Compound Data | Not tested for 17β-HSD3 inhibition; C7 position is oxiran-2-ylmethoxy (hydrogen bond acceptor count = 4, HBD = 0) |
| Comparator Or Baseline | 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS 86-44-2): IC₅₀ = 200 nM against human 17β-HSD3 expressed in HeLa cells |
| Quantified Difference | Functional group substitution alters hydrogen bond donor/acceptor profile: HBD changes from 1 (7-OH analog) to 0 (target compound); HBA changes from 2 to 4 |
| Conditions | Inhibition of human 17β-HSD3 expressed in HeLa cells (BindingDB assay, Sumitomo Chemical / ChEMBL curated data) |
Why This Matters
Procurement of the target compound, rather than the 7-hydroxy analog, is essential when the research objective involves covalent target modification or when 17β-HSD3 inhibition is an undesired off-target activity.
- [1] BindingDB Entry BDBM50305315 / CHEMBL592042: 3-benzyl-7-hydroxy-4-methyl-2H-chromen-2-one. IC₅₀ = 200 nM, inhibition of human 17beta-HSD3 expressed in HeLa cells. Curated by Sumitomo Chemical / ChEMBL. View Source
